molecular formula C24H24O2 B1241667 6,9,12,15,18,21-Tetracosahexaynoic acid

6,9,12,15,18,21-Tetracosahexaynoic acid

Cat. No.: B1241667
M. Wt: 344.4 g/mol
InChI Key: NLJRNNBATXZRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9,12,15,18,21-Tetracosahexaynoic acid is a synthetic polyunsaturated fatty acid featuring a conjugated diyne system, making it a subject of interest in advanced materials science. As a diacetylene derivative, it serves as a key precursor for the synthesis of polydiacetylene (PDA)-based polymers . Upon polymerization, typically initiated by UV light, these polymers form highly conjugated backbones that exhibit unique chromic properties; they can undergo a visible color transition from blue to red in response to environmental stimuli such as heat, pH changes, or molecular binding events . This mechanism allows researchers to develop novel colorimetric sensors and biosensors. The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

tetracosa-6,9,12,15,18,21-hexaynoic acid

InChI

InChI=1S/C24H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2,5,8,11,14,17,20-23H2,1H3,(H,25,26)

InChI Key

NLJRNNBATXZRLC-UHFFFAOYSA-N

Canonical SMILES

CCC#CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 6,9,12,15,18,21 Tetracosahexaenoic Acid

De Novo Synthesis from Precursors (e.g., Alpha-Linolenic Acid)

The formation of 6,9,12,15,18,21-tetracosahexaenoic acid (24:6n-3) in mammals originates from the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3), which must be obtained from the diet. nih.govyoutube.com The conversion process is not a direct route but a multi-step biosynthetic pathway involving sequential elongation and desaturation reactions primarily occurring in the endoplasmic reticulum. nih.gov This pathway systematically increases the carbon chain length and degree of unsaturation of the fatty acid precursor.

Role of Elongase and Desaturase Enzyme Systems (e.g., Δ6-Desaturase)

The synthesis of long-chain polyunsaturated fatty acids is governed by two key families of enzymes: fatty acid desaturases (FADS) and elongases (ELOVL). researchgate.netnih.gov The process for converting ALA to tetracosahexaenoic acid begins with the rate-limiting step catalyzed by Δ6-desaturase (the protein product of the FADS2 gene), which introduces a double bond into ALA (18:3n-3) to form stearidonic acid (18:4n-3). nih.gov This is followed by a carbon chain extension by an elongase, typically elongase-5, to produce eicosatetraenoic acid (20:4n-3). nih.gov

Subsequent enzymatic actions continue this pattern. A Δ5-desaturase creates eicosapentaenoic acid (EPA, 20:5n-3). nih.gov From EPA, the pathway proceeds through two more cycles of elongation, first by elongase-5 and then by elongase-2 or -5, to yield docosapentaenoic acid (DPA, 22:5n-3) and then tetracosapentaenoic acid (TPA, 24:5n-3). nih.gov The final step in the synthesis of tetracosahexaenoic acid is another desaturation reaction at the Δ6 position, converting TPA (24:5n-3) into 24:6n-3, a reaction also catalyzed by the FADS2 enzyme system. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of 6,9,12,15,18,21-Tetracosahexaenoic Acid from Alpha-Linolenic Acid

EnzymeGeneFunctionStep in Pathway
Δ6-DesaturaseFADS2Introduces a double bond at the Δ6 position.Converts ALA (18:3n-3) to Stearidonic Acid (18:4n-3) and TPA (24:5n-3) to Tetracosahexaenoic Acid (24:6n-3). nih.gov
Elongase-5ELOVL5Adds two carbons to the fatty acid chain.Elongates Stearidonic Acid (18:4n-3) and Eicosapentaenoic Acid (20:5n-3). nih.gov
Δ5-DesaturaseFADS1Introduces a double bond at the Δ5 position.Converts Eicosatetraenoic Acid (20:4n-3) to Eicosapentaenoic Acid (20:5n-3). nih.gov
Elongase-2ELOVL2Adds two carbons to the fatty acid chain.Elongates Docosapentaenoic Acid (22:5n-3) to Tetracosapentaenoic Acid (24:5n-3). nih.gov

Organismal and Tissue Specificity in Biosynthesis Pathways (e.g., Fish, Rat Brain)

The biosynthesis of tetracosahexaenoic acid and its subsequent metabolism show considerable variation across different organisms and tissues. In rodents, the pathway is well-established in the liver. nih.gov Studies on rats have been fundamental in elucidating the steps of the so-called "Sprecher pathway," which includes the formation of tetracosahexaenoic acid. nih.govstir.ac.uk

In humans, the pathway's efficiency and even its constituent enzymes can differ between cell types. For instance, primary human T lymphocytes lack elongase-2, which truncates the synthesis pathway after the formation of 22:5n-3, preventing the production of tetracosahexaenoic acid from ALA. nih.gov In contrast, the Jurkat T cell leukemia line expresses elongase-2 and can complete the synthesis. nih.gov

Marine organisms, particularly fish, are well-known for their high levels of omega-3 fatty acids. hmdb.ca Tetracosahexaenoic acid is found in fish like Baltic herring and the flathead flounder. nih.gov Many teleost fish utilize the Sprecher pathway for DHA synthesis, which necessarily involves tetracosahexaenoic acid. stir.ac.ukresearchgate.net However, some fish species possess an alternative "Δ4 pathway," where a Δ4-desaturase can directly convert DPA (22:5n-3) to DHA, bypassing the C24 intermediates. stir.ac.ukresearchgate.net

Role as an Intermediate in Docosahexaenoic Acid (DHA) Metabolism

Historically, it was believed that docosapentaenoic acid (DPA) was directly converted to docosahexaenoic acid (DHA) via a Δ4-desaturation. nih.gov However, the discovery of 6,9,12,15,18,21-tetracosahexaenoic acid (THA) identified it as the immediate precursor to DHA in a more complex pathway. nih.gov This established THA as a crucial, albeit transient, intermediate in the synthesis of one of the most important fatty acids in the nervous system.

The Sprecher Pathway and Retroconversion Dynamics

The "Sprecher pathway" describes the now-accepted route for DHA synthesis in many organisms, including rodents. nih.gov This pathway involves the elongation of DPA (22:5n-3) to tetracosapentaenoic acid (24:5n-3), followed by a Δ6-desaturation to form tetracosahexaenoic acid (24:6n-3) in the endoplasmic reticulum. nih.govnih.gov This C24 fatty acid is then transported to peroxisomes where it is shortened to DHA (22:6n-3) through one cycle of β-oxidation. nih.gov

The metabolic relationship between THA and DHA is not unidirectional. While the predominant reaction in rats is the conversion of THA to DHA, studies have also demonstrated that DHA can be elongated to THA. nih.gov This suggests a dynamic equilibrium, although the rate of DHA synthesis from THA is substantially higher than the reverse reaction. nih.gov Furthermore, recent evidence from human cell lines indicates that DHA can also undergo retroconversion back to eicosapentaenoic acid (EPA), a process that can dominate over the elongation of DHA to THA. nih.govnih.gov

Peroxisomal β-Oxidation Mechanisms and Substrate Specificity

The final and critical step in the Sprecher pathway—the conversion of tetracosahexaenoic acid to DHA—occurs within the peroxisomes. nih.govreactome.org This organelle, not the mitochondria, is responsible for the β-oxidation chain shortening of very long-chain fatty acids like THA. northwestern.edu The importance of this peroxisomal step is highlighted by the lack of DHA accumulation in patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes. nih.gov

Research using fibroblasts from patients with specific enzyme deficiencies has identified the key enzymes involved in the peroxisomal β-oxidation of tetracosahexaenoic acid. nih.gov The process requires the concerted action of:

Straight-chain acyl-CoA oxidase (SCOX): The first and rate-limiting enzyme in the pathway. nih.govnorthwestern.edu

D-bifunctional protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. nih.gov

3-ketoacyl-CoA thiolase and sterol carrier protein X (SCPx): Catalyze the final thiolytic cleavage to release acetyl-CoA and the final product, DHA-CoA. nih.gov

Experiments in Jurkat cells have confirmed this mechanism; silencing the acyl-CoA oxidase gene led to a decrease in DHA levels and a corresponding increase in the amount of tetracosahexaenoic acid, demonstrating its role in the conversion process. nih.gov

Subcellular Compartmentalization and Transport Mechanisms (e.g., Tetracosahexaenoyl-CoA Translocation)

The biosynthesis of DHA is a spatially segregated process, requiring the transport of intermediates between different cellular compartments. Tetracosahexaenoyl-CoA is synthesized in the endoplasmic reticulum. nih.govreactome.org To be converted into DHA, it must be moved into the peroxisomal matrix. reactome.org This translocation is a critical control point in the pathway. The transport of tetracosahexaenoyl-CoA across the peroxisomal membrane is thought to be mediated by an ATP-binding cassette (ABC) transporter, with ABCD1 being a likely candidate. reactome.org Inside the peroxisome, tetracosahexaenoyl-CoA undergoes a single round of β-oxidation to produce docosahexaenoyl-CoA (DHA-CoA). reactome.org

Integration into Complex Lipid Classes and Cellular Components

Following its synthesis, 6,9,12,15,18,21-tetracosahexaenoic acid, also known as nisinic acid, is not typically found as a free fatty acid within cells. Instead, it is rapidly integrated into more complex lipid molecules, becoming a structural component of various cellular membranes and storage lipids. This incorporation is crucial for its subsequent metabolic functions, including its role as a precursor for docosahexaenoic acid (DHA), and for maintaining the unique lipid composition of specialized tissues. The esterification of nisinic acid into these complex lipids occurs primarily in the endoplasmic reticulum, the central site for lipid synthesis.

Esterification into Phospholipid Precursors

The incorporation of 6,9,12,15,18,21-tetracosahexaenoic acid into phospholipids (B1166683) is a critical step for its localization within cellular membranes. This process begins with the activation of the fatty acid to its coenzyme A (CoA) thioester, a reaction catalyzed by acyl-CoA synthetases. While the specific acyl-CoA synthetase with a preference for nisinic acid has not been definitively identified, very-long-chain acyl-CoA synthetases (ACSVLs) are known to activate fatty acids with 22 or more carbons, suggesting their involvement.

Once activated to 24:6-CoA, the fatty acid can be esterified into lysophospholipids to form phospholipids. The primary mechanism for this is the acylation of a lysophospholipid, such as lysophosphatidylcholine, by an acyl-CoA:lysophospholipid acyltransferase (LPLAT). These enzymes exhibit specificity for both the lysophospholipid acceptor and the acyl-CoA donor. While direct studies on the specificity of LPLATs for 24:6-CoA are limited, research on the incorporation of other very-long-chain polyunsaturated fatty acids (VLCPUFAs) suggests that specific LPLATs are responsible for their inclusion into phospholipids, particularly at the sn-1 position.

In tissues rich in VLCPUFAs, such as the retina, the presence of phosphatidylcholine molecules containing a VLCPUFA at the sn-1 position and DHA at the sn-2 position highlights the sophisticated enzymatic machinery involved in remodeling phospholipids to achieve their highly specialized acyl chain composition. The precise enzymes that catalyze the esterification of nisinic acid into these phospholipid precursors are an area of ongoing research.

Presence as a Component of Triglycerides and Cholesterol Esters in Animal Tissues

Beyond its role in membrane phospholipids, 6,9,12,15,18,21-tetracosahexaenoic acid is also found esterified into neutral lipids, namely triglycerides and cholesterol esters. These lipids serve as a storage form for fatty acids and are housed within lipid droplets in various tissues.

Research has identified nisinic acid as a component of triglycerides and cholesterol esters in specific animal tissues, most notably the testis and various marine organisms. In the testes of mice and rats, for instance, a significant portion of the VLCPUFAs, including nisinic acid, is found within these neutral lipid pools. This suggests a role for nisinic acid in reproductive tissues, potentially as a stored precursor for the synthesis of DHA, which is essential for sperm maturation and function.

The presence of nisinic acid in the triglycerides of marine organisms further underscores its role as an intermediate in the n-3 fatty acid metabolic pathway. These organisms are a primary source of long-chain omega-3 fatty acids in the food chain.

The following table summarizes the documented presence of 6,9,12,15,18,21-tetracosahexaenoic acid in complex lipid classes in various animal tissues.

TissueLipid ClassOrganism
TestisTriglycerides, Cholesterol EstersMouse, Rat
RetinaPhospholipidsBovine, Rat
BrainPhospholipidsRat
LiverPhospholipidsRat
PlateletsPhospholipidsRat
VariousTriglyceridesMarine Organisms

Table 1: Documented Presence of 6,9,12,15,18,21-Tetracosahexaenoic Acid in Complex Lipids (This table is based on available research findings and may not be exhaustive)

Biological Functions and Mechanistic Investigations of 6,9,12,15,18,21 Tetracosahexaenoic Acid Excluding Clinical Aspects

Contribution to Membrane Biogenesis and Fluidity in Cellular Systems

6,9,12,15,18,21-Tetracosahexaynoic acid (24:6n-3) is a key participant in the biogenesis of cellular membranes, primarily through its role as the immediate precursor to docosahexaenoic acid (DHA; 22:6n-3), a cornerstone of membrane phospholipids (B1166683), especially in the nervous system. researchgate.netnih.gov The synthesis pathway involves the elongation of precursor fatty acids to 24:6n-3 within the endoplasmic reticulum. nih.gov Subsequently, 24:6n-3 is transported to peroxisomes, where it undergoes a single round of β-oxidation to be shortened to DHA. researchgate.netnih.govnih.gov This newly synthesized DHA is then re-transported to the endoplasmic reticulum for its incorporation into membrane lipids. nih.govnih.gov This intricate intracellular trafficking highlights the essential role of 24:6n-3 in the complex process of building and maintaining cellular membranes. nih.gov

Direct evidence also shows that exogenous 24:6n-3 can be assimilated and incorporated into the membranes of human cells. A study involving primary human T lymphocytes and Jurkat T cell leukemia cells demonstrated that both cell types incorporate 24:6n-3 into their cellular lipids when supplied externally. nih.gov

Modulation of Cellular Signaling Pathways

Interaction with Arachidonic Acid Cascade and Eicosanoid Biosynthesis (e.g., Leukotrienes)

This compound has been shown to modulate inflammatory signaling pathways by interacting with the arachidonic acid (AA) cascade. Eicosanoids, which include prostaglandins and leukotrienes, are potent lipid mediators derived from AA that regulate inflammation and immune responses. researchgate.netthejamesonlab.com Omega-3 fatty acids are known to compete with omega-6 fatty acids like AA, leading to the production of less inflammatory mediators. nih.gov

In a study using the MC/9 mouse mast cell line, 24:6n-3 demonstrated a clear inhibitory effect on the production of eicosanoids. researchgate.netresearchgate.net When these cells were stimulated with an antigen, the presence of 24:6n-3 significantly inhibited the synthesis of leukotriene (LT)-related compounds. researchgate.netresearchgate.net This included a reduction in the formation of LTB4, LTC4, and 5-hydroxyeicosatetraenoic acid (5-HETE). researchgate.net The inhibitory pattern of 24:6n-3 on eicosanoid synthesis was found to be more similar to that of DHA than eicosapentaenoic acid (EPA). researchgate.netresearchgate.net These findings suggest that, like other major omega-3 PUFAs, 24:6n-3 can interfere with the enzymatic pathways that convert AA into pro-inflammatory leukotrienes.

Table 1: Effect of Various Fatty Acids on Eicosanoid Production in MC/9 Mast Cells

This table summarizes the observed effects of this compound and other polyunsaturated fatty acids on the synthesis of leukotriene-related compounds in an in vitro mast cell model.

CompoundEffect on Antigen-Stimulated Eicosanoid ProductionSource
This compound (24:6n-3)Inhibitory researchgate.netresearchgate.net
Eicosapentaenoic acid (EPA; 20:5n-3)Inhibitory researchgate.netresearchgate.net
Docosahexaenoic acid (DHA; 22:6n-3)Inhibitory researchgate.netresearchgate.net

Influence on Histamine Dynamics in In Vitro Mast Cell Models

Mast cells are key players in allergic and inflammatory responses, largely through their release of mediators like histamine. Research has demonstrated that this compound can directly influence histamine dynamics within these immune cells.

In the same MC/9 mouse mast cell model, 24:6n-3 was shown to reduce the cellular content of histamine. researchgate.netresearchgate.net At a concentration of 25 µM, it caused a 27% reduction in histamine content compared to control cells. researchgate.net This effect was more potent than that observed for EPA (16% reduction) and DHA (20% reduction) at the same concentration. researchgate.netresearchgate.net In contrast, the omega-6 fatty acid arachidonic acid led to an 18% increase in histamine content. researchgate.netresearchgate.net

Furthermore, 24:6n-3 was found to suppress the stimulated release of histamine. While it did not affect spontaneous or antigen-induced histamine release, it did cause an 11% reduction in ionophore-stimulated histamine release, an effect comparable to that of arachidonic acid (13% reduction), EPA (9% reduction), and DHA (15% reduction). researchgate.netresearchgate.net

Table 2: Influence of Fatty Acids on Histamine Dynamics in MC/9 Mast Cells

This table presents the comparative effects of different fatty acids on histamine content and stimulated release in an in vitro mast cell model, with all concentrations at 25 µM.

CompoundEffect on Histamine Content (% Change from Control)Effect on Ionophore-Stimulated Histamine Release (% Reduction)Source
This compound (24:6n-3)-27%11% researchgate.netresearchgate.net
Arachidonic acid (20:4n-6)+18%13% researchgate.netresearchgate.net
Eicosapentaenoic acid (20:5n-3)-16%9% researchgate.netresearchgate.net
Docosahexaenoic acid (22:6n-3)-20%15% researchgate.netresearchgate.net

Involvement in Specific Organ System Lipid Metabolism in Animal Models

Retinal Lipid Composition and Metabolism

The retina is exceptionally rich in polyunsaturated fatty acids, with DHA being a dominant component essential for visual function. This compound has been identified in the bovine retina and plays a crucial role as an intermediate in the local synthesis of DHA. wikipedia.org

Studies on bovine retinas have shown that the metabolic pathway for DHA involves the elongation of C22 fatty acids to C24 precursors. wikipedia.org Specifically, docosapentaenoic acid (22:5n-3) is actively elongated to 24:5n-3, which is then desaturated to form 24:6n-3 within the retina. wikipedia.org This 24:6n-3 is then chain-shortened via peroxisomal β-oxidation to yield the final DHA product, which is vital for the structure and function of photoreceptor membranes. nih.gov The active formation of these C24 intermediates, including 24:6n-3, appears to be a key, regulated step in maintaining the high levels of DHA required by the retina. wikipedia.org

Testicular Lipid Profiles in Murine Models

Mammalian testes are another site where very long-chain polyunsaturated fatty acids are prominently found. researchgate.netresearchgate.net In murine models, this compound has been identified as a component of neutral lipids, specifically within triglycerides and cholesterol esters in the testes of both mice and rats.

Research into the lipid composition of murine testes has revealed that VLC-PUFAs are stored in these neutral lipid pools, particularly in fertile adult animals. researchgate.netresearchgate.net These stored fatty acids, including n-3 series VLC-PUFAs like 24:6n-3, are thought to serve as a reservoir. researchgate.net They can be mobilized and subsequently chain-shortened to provide the C22 PUFAs (like DHA) that are essential for the phospholipids of cell membranes during spermatogenesis. researchgate.net This storage mechanism may protect testicular cells from fluctuations in dietary fatty acid intake, ensuring a stable supply of critical lipids necessary for sperm development. researchgate.net

Brain Fatty Acid Metabolism and Astrocyte Studies

This compound (C24:6n-3), also known as nisinic acid, is a critical intermediate in the biosynthesis of docosahexaenoic acid (DHA) larodan.comnih.gov. DHA is the most abundant omega-3 polyunsaturated fatty acid (PUFA) in the brain and is indispensable for its structure and function nih.gov. The final step of DHA synthesis involves the peroxisomal β-oxidation of 6,9,12,15,18,21-tetracosahexaenoic acid nih.gov.

Research indicates that the synthesis of highly unsaturated fatty acids like DHA from their precursors does not occur in neurons but is primarily carried out by astrocytes nih.gov. Astrocytes actively elongate and desaturate precursor omega-3 and omega-6 fatty acids to produce DHA and arachidonic acid (AA), respectively nih.gov. These essential fatty acids are then released by astrocytes for uptake by neurons, highlighting a crucial supportive role for astrocytes in maintaining neuronal health nih.gov.

This metabolic coordination between astrocytes and neurons is vital for protecting the brain from fatty acid toxicity. During periods of high neuronal activity, neurons can produce an excess of toxic fatty acids albany.edubiorxiv.org. Astrocytes absorb these neuron-derived fatty acids, storing them in lipid droplets and utilizing them for energy through mitochondrial β-oxidation albany.edubiorxiv.orgnih.gov. This process not only provides an alternative energy source for astrocytes but also serves as a detoxification mechanism that shields neurons from lipotoxicity albany.edubiorxiv.org. The brain's fatty acid homeostasis is therefore centered on the metabolic activity of astrocytes, which manage fatty acid uptake, synthesis, storage, and distribution researchgate.net.

Regulation of Gene Expression by Polyunsaturated Fatty Acids in Cellular Contexts

Polyunsaturated fatty acids are potent regulators of gene expression in various tissues, including the liver, brain, and adipose tissue nih.govresearchwithrutgers.comtexaschiropractichealthlakewood.com. They exert their effects by modulating the activity and expression of key transcription factors that govern metabolic pathways nih.govresearchwithrutgers.com. These transcription factors include sterol regulatory element-binding proteins (SREBPs) and nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) nih.govresearchwithrutgers.com. By influencing these nuclear proteins, PUFAs can coordinately control the expression of genes involved in lipid and carbohydrate metabolism, thereby affecting processes like fatty acid synthesis, oxidation, and storage texaschiropractichealthlakewood.com.

Effects on Transcription Factors (e.g., SREBP-1)

One of the most well-documented effects of PUFAs on gene expression is the suppression of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) nih.gov. SREBP-1, particularly the SREBP-1c isoform, is a master transcriptional activator of lipogenesis, stimulating the expression of genes required for fatty acid and triglyceride synthesis nih.govmdpi.com.

PUFAs regulate SREBP-1 through multiple mechanisms:

Inhibition of Proteolytic Processing : SREBP-1 is synthesized as an inactive precursor protein bound to the endoplasmic reticulum membrane. To become active, it must be cleaved by proteases to release its N-terminal domain, which then travels to the nucleus to activate gene transcription nih.gov. Studies have shown that the primary mechanism by which PUFAs suppress SREBP-1 is by inhibiting this proteolytic activation step, thereby reducing the amount of mature, active SREBP-1 in the nucleus nih.govnih.gov.

Accelerated Degradation of Mature SREBP-1 : In addition to blocking its maturation, certain PUFAs like DHA can accelerate the degradation of the active nuclear form of SREBP-1 nih.gov. This process is dependent on the 26S proteasome, a cellular complex responsible for degrading targeted proteins nih.gov.

Transcriptional Repression : PUFAs can also decrease the transcription of the SREBP-1c gene itself. This can occur through an "autoloop" regulatory circuit, where the reduction in active SREBP-1 leads to decreased binding to its own promoter, further reducing its expression nih.gov. Furthermore, PUFAs have been shown to antagonize the activity of Liver X Receptor (LXR), a nuclear receptor that normally promotes SREBP-1c transcription nih.govpnas.org.

These combined actions result in a potent suppression of SREBP-1-mediated lipogenesis, which is a key part of the hypolipidemic effects of dietary PUFAs texaschiropractichealthlakewood.com.

Transcription FactorEffect of Polyunsaturated Fatty AcidsPrimary Mechanism of ActionReferences
Sterol Regulatory Element-Binding Protein-1 (SREBP-1)Suppression / DownregulationInhibition of proteolytic processing to its active form; Acceleration of proteasomal degradation of the active protein; Antagonism of LXR-mediated transcription. nih.govnih.govnih.govpnas.org

Impact on Liver Lipid Metabolism and DHA Biosynthesis Deficiency in Disease Models

The endogenous biosynthesis of DHA, which involves 6,9,12,15,18,21-tetracosahexaenoic acid as a precursor, is essential for maintaining lipid homeostasis in the liver nih.gov. Deficiencies in this pathway can lead to significant metabolic disturbances.

Studies using a zebrafish model with a mutation in the elovl2 gene, which encodes an enzyme critical for the elongation of very long-chain fatty acids, have provided direct evidence for the consequences of impaired DHA synthesis nih.gov. These DHA-deficient mutants develop nonalcoholic fatty liver disease (NAFLD) nih.gov. The underlying mechanism involves a significant upregulation of lipogenesis and lipid uptake pathways, coupled with an inhibition of lipid oxidation and transport nih.gov. This imbalance leads to the accumulation of lipid droplets in hepatocytes. Furthermore, the hepatocytes in these models exhibit mitochondrial dysfunction and endoplasmic reticulum stress, leading to liver injury primarily mediated by ferroptosis nih.gov.

Importantly, these pathological features can be reversed. Elevating DHA levels in the deficient models, either through genetic means or by providing a DHA-rich diet, effectively alleviates the NAFLD phenotype and the associated liver injury nih.gov. In various models, DHA has been shown to reduce hepatic lipid accumulation by downregulating the expression of lipogenic genes, including SREBP-1c and its targets, while simultaneously increasing the expression of genes involved in fatty acid β-oxidation, such as those regulated by PPARα frontiersin.orgnih.govmdpi.com.

Occurrence, Distribution, and Comparative Lipidomics of 6,9,12,15,18,21 Tetracosahexaenoic Acid

Presence in Marine Organisms and Oils

The marine environment is a rich source of 6,9,12,15,18,21-tetracosahexaenoic acid, where it is found in a variety of organisms, from fish to invertebrates. hmdb.ca

Research has identified 6,9,12,15,18,21-tetracosahexaenoic acid in the oils of several commercially significant fish species. Its presence has been confirmed in the oils derived from tunny, herring, sardines, and in cod-liver oil. caymanchem.comglpbio.com It has also been detected in the oil of the pilot whale. caymanchem.comglpbio.com In some edible fish, this fatty acid can be found at significant levels, accounting for up to 10% of the total fatty acids. hmdb.ca

Table 1: Documented Presence of 6,9,12,15,18,21-Tetracosahexaenoic Acid in Select Marine Oils

Marine SourceReference
Tunny Oil caymanchem.comglpbio.com
Herring Oil caymanchem.comglpbio.com
Cod-Liver Oil caymanchem.comglpbio.com
Sardine Oil caymanchem.comglpbio.com
Pilot Whale Oil caymanchem.comglpbio.com

Beyond fish, 6,9,12,15,18,21-tetracosahexaenoic acid is notably present in a range of marine invertebrates. hmdb.caresearchgate.net High concentrations have been reported in certain species of sea lilies and brittle stars, where it can constitute 4–10% of the total fatty acids. hmdb.ca Similarly, high levels have been identified in marine coelenterates. hmdb.caresearchgate.net

One study on the jellyfish Aurelia sp. found that 6,9,12,15,18,21-tetracosahexaenoic acid accounted for 9.3% of its total fatty acids. researchgate.net In the brittle star Ophiura sarsi, this fatty acid is found in higher concentrations in phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) (around 20%) compared to its concentration in triacylglycerols (less than 10%), suggesting a structural role within cell membranes. researchgate.net

Detection in Mammalian Tissues and Organ Systems (Non-Human)

The presence of 6,9,12,15,18,21-tetracosahexaenoic acid is not limited to marine life; it has also been detected in various mammalian tissues. It has been identified in the bovine retina and is a known component of triglycerides and cholesterol esters in the testes of mice and rats. caymanchem.comglpbio.com Its existence has also been reported in mammalian spermatozoa and the brain. hmdb.ca Studies on rat testes have shown that it can be biosynthesized from precursors like linoleic acid and arachidonic acid through processes of elongation and desaturation. researchgate.net

Comparative Analysis with Other Very Long-Chain Omega-3 Polyunsaturated Fatty Acids

6,9,12,15,18,21-Tetracosahexaenoic acid is classified as a very long-chain fatty acid (VLCFA), defined as a fatty acid with an aliphatic tail of at least 22 carbon atoms. hmdb.cacontaminantdb.ca It is a key intermediate in the endogenous synthesis of docosahexaenoic acid (DHA; 22:6n-3) from the essential fatty acid alpha-linolenic acid (ALA; 18:3n-3). caymanchem.comnih.gov The conversion pathway involves a series of elongation and desaturation reactions to produce 6,9,12,15,18,21-tetracosahexaenoic acid, which then undergoes a cycle of peroxisomal β-oxidation to be shortened to DHA. caymanchem.comnih.gov

While it is primarily seen as a precursor to DHA, recent research in rats has demonstrated that the conversion is bidirectional, meaning DHA can also be converted back to 6,9,12,15,18,21-tetracosahexaenoic acid, although the predominant rate favors DHA synthesis. nih.gov This highlights a dynamic relationship between these two VLC-PUFAs. In human T-lymphocytes and Jurkat cells, the introduction of exogenous 6,9,12,15,18,21-tetracosahexaenoic acid leads to its incorporation into the cells and subsequent conversion to DHA. nih.gov

Table 2: Comparison of Key Omega-3 Polyunsaturated Fatty Acids

AttributeAlpha-Linolenic Acid (ALA)Eicosapentaenoic Acid (EPA)6,9,12,15,18,21-Tetracosahexaenoic AcidDocosahexaenoic Acid (DHA)
Lipid Number18:3n-320:5n-324:6n-322:6n-3
Chain Length18 Carbons20 Carbons24 Carbons22 Carbons
ClassificationLong-Chain PUFALong-Chain PUFAVery Long-Chain PUFAVery Long-Chain PUFA
Metabolic RoleEssential PrecursorIntermediateIntermediate Precursor to DHAEnd-product of n-3 Pathway

Analytical Methodologies and Characterization Techniques for 6,9,12,15,18,21 Tetracosahexaenoic Acid Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental to the analysis of 6,9,12,15,18,21-tetracosahexaenoic acid, allowing for its separation from complex lipid mixtures.

Capillary Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is a cornerstone for the analysis of fatty acids, including 6,9,12,15,18,21-tetracosahexaenoic acid. For GC analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs). The separation on a capillary column is based on the chain length and degree of unsaturation of the fatty acids.

The retention time of a FAME is influenced by the column's stationary phase, the temperature program, and the carrier gas flow rate. While specific retention time data for 6,9,12,15,18,21-tetracosahexaenoic acid methyl ester can vary between laboratories and analytical conditions, its elution position relative to other well-characterized fatty acid standards is used for its identification. Mathematical models can also be employed to predict the retention times of FAMEs in temperature-programmed GC, aiding in the identification of a wide range of fatty acids in complex samples.

Table 1: Factors Influencing Capillary GC Retention of Fatty Acid Methyl Esters

ParameterEffect on Retention Time
Column Polarity Increased polarity of the stationary phase generally increases the retention of unsaturated FAMEs relative to saturated FAMEs of the same carbon number.
Column Temperature Higher temperatures decrease retention times. Temperature programming allows for the efficient separation of a wide range of FAMEs in a single analysis.
Carrier Gas Flow Rate An optimal flow rate provides the best resolution. Deviations from the optimum can lead to broader peaks and reduced separation efficiency.
Carbon Chain Length Retention time increases with the number of carbon atoms in the fatty acid chain.
Degree of Unsaturation For a given chain length, retention time generally increases with the number of double bonds on polar stationary phases.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivative Analysis (e.g., 4,4-Dimethyloxazoline Derivatives)

While GC provides separation, Mass Spectrometry (MS) offers structural information, making GC-MS a powerful tool for the definitive identification of fatty acids. To determine the precise location of double bonds in polyunsaturated fatty acids like 6,9,12,15,18,21-tetracosahexaenoic acid, derivatization is often necessary as the mass spectra of their simple methyl esters are very similar.

One of the most effective derivatization techniques for this purpose is the preparation of 4,4-dimethyloxazoline (DMOX) derivatives. The nitrogen-containing ring stabilizes the carboxyl end of the fatty acid during mass spectrometric fragmentation, leading to a series of diagnostic ions that allow for the unambiguous assignment of double bond positions. The mass spectrum of the DMOX derivative of a polyunsaturated fatty acid shows characteristic gaps of 12 atomic mass units (amu) between ions, corresponding to the cleavage at the double bonds.

A mild and convenient method for preparing DMOX derivatives involves the conversion of fatty acid methyl esters to 2-(methylpropanol) amides, followed by cyclization with trifluoroacetic anhydride. dss.go.th This method has been successfully applied to the structural analysis of various polyunsaturated fatty acids, including 24:6(n-3). dss.go.th

Table 2: General Fragmentation Pattern of DMOX Derivatives of Polyunsaturated Fatty Acids in GC-MS

Fragment IonInterpretation
Molecular ion (M+)Represents the intact DMOX derivative, providing the molecular weight.
[M-15]+Loss of a methyl group from the oxazoline (B21484) ring.
Series of ions with 14 amu spacingCorresponds to the cleavage of successive methylene (B1212753) groups in the saturated portion of the fatty acid chain.
Gaps of 12 amuDiagnostic for the location of double bonds, resulting from cleavage between the two carbons of a double bond.

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling and tracer studies are indispensable for investigating the metabolic pathways and fluxes of 6,9,12,15,18,21-tetracosahexaenoic acid. These techniques involve the use of fatty acids enriched with stable isotopes (e.g., deuterium (B1214612), ¹³C) or radioisotopes (e.g., ¹⁴C) to trace their conversion into other metabolites within a biological system.

Metabolic flux analysis (MFA) uses the data from isotope labeling experiments to quantify the rates of metabolic reactions. This provides a dynamic view of how 6,9,12,15,18,21-tetracosahexaenoic acid is synthesized, elongated, desaturated, and catabolized.

A key finding from a study using a 3-hour steady-state infusion of ²H₅-labeled 6,9,12,15,18,21-tetracosahexaenoic acid (²H₅-THA) in rats was the demonstration of its in vivo conversion to docosahexaenoic acid (DHA). This provided direct evidence for the final step of the Sprecher pathway, where THA is shortened via peroxisomal β-oxidation to form DHA. researchgate.net

Furthermore, studies in the marine protist Thraustochytrium, a known producer of DHA, have utilized ¹⁴C-labeled precursors like acetic acid and propionic acid to trace the biosynthesis of very-long-chain polyunsaturated fatty acids. These studies have shown that VLCPUFAs are synthesized by a polyunsaturated fatty acid synthase using acetic acid as a primer. taylors.edu.my

Table 3: Key Findings from an Isotopic Tracer Study of 6,9,12,15,18,21-Tetracosahexaenoic Acid Metabolism in Rats

Tracer UsedBiological SystemKey FindingReference
²H₅-6,9,12,15,18,21-Tetracosahexaenoic Acid (²H₅-THA)Long-Evans Rats (in vivo)Demonstrated the conversion of plasma unesterified THA to DHA, confirming THA as a direct precursor to DHA. researchgate.net

Synthetic and Biotechnological Approaches for 6,9,12,15,18,21 Tetracosahexaenoic Acid

Chemical Synthesis Methodologies

The chemical synthesis of highly unsaturated fatty acids like 6,9,12,15,18,21-tetracosahexaenoic acid is a complex undertaking. The primary challenge lies in the precise installation of multiple double bonds with specific cis geometry along a long aliphatic chain. General strategies often involve the coupling of smaller, functionalized building blocks and subsequent modifications to achieve the final structure.

One established method for synthesizing all-cis polyunsaturated fatty acids involves the condensation of a mono-yne propargyl bromide with an ω-alkyne-1-chloride. nih.gov The resulting poly-yne chloride undergoes partial hydrogenation using a Lindlar catalyst, which is known to selectively produce cis-alkenes from alkynes. nih.gov The polyene chloride is then treated with potassium cyanide (KCN) in dimethylsulfoxide to form a nitrile, which is subsequently hydrolyzed and esterified. nih.gov Mild alkaline hydrolysis then liberates the free fatty acid. nih.gov This multi-step process allows for the controlled construction of the carbon backbone and the stereoselective formation of the required cis double bonds. nih.gov

Stereoselective Synthesis of All-Cis Isomers

Achieving the all-cis configuration of the six double bonds in 6,9,12,15,18,21-tetracosahexaenoic acid is critical, as this geometry is found in its natural counterparts and is essential for its biological function. acs.org The synthesis of PUFAs often relies on a series of enzymatic reactions involving catalysis, dehydrogenation, and elongation of stearic acid. researchgate.net

In mammals, the biosynthesis of docosahexaenoic acid (DHA), a closely related C22 PUFA, provides a template for understanding the formation of such structures. This process, known as the "Sprecher pathway," involves the conversion of eicosapentaenoic acid (EPA) through two consecutive elongation steps to produce tetracosapentaenoic acid (24:5n-3). oup.com This intermediate is then desaturated by a Δ6-desaturase to form all-cis-tetracosahexaenoic acid (24:6n-3). oup.com Finally, this C24 PUFA undergoes a cycle of peroxisomal β-oxidation to yield DHA. oup.comresearchgate.net The translocation of intermediates between the endoplasmic reticulum and the peroxisome is thought to be a key regulatory step in this pathway. oup.com

Chemical synthesis approaches must employ stereoselective reactions to create the cis double bonds. Enzymes called desaturases are responsible for catalyzing the formation of cis double bonds in mature fatty acids within biological systems. libretexts.org In chemical synthesis, this is often achieved through the stereospecific reduction of alkyne precursors using catalysts like Lindlar's catalyst. nih.gov Another strategy involves the use of chiral starting materials and reagents that direct the formation of the desired stereoisomer. For instance, chemical rearrangements of specific fatty acid hydroperoxides via a chiral epoxyalcohol can be used to generate stereospecifically-labeled unsaturated fatty acids. researchgate.net

Metabolic Engineering for Heterologous Production

Metabolic engineering offers a promising and sustainable alternative to chemical synthesis for producing LC-PUFAs. mdpi.com This approach involves introducing the necessary biosynthetic pathway genes into a host organism (heterologous production) that does not naturally produce the target compound. mdpi.comnih.gov The goal is to create microbial or plant "cell factories" capable of converting simple, inexpensive feedstocks into high-value fatty acids. mdpi.com

The biosynthesis of C22 and C24 LC-PUFAs typically begins with the essential fatty acids linoleic acid (LA) and α-linolenic acid (ALA). nih.gov A series of desaturation and elongation enzymatic steps are required to extend the carbon chain and introduce additional double bonds. nih.govoup.com Engineering this pathway into a new host requires the coordinated expression of multiple genes encoding for various desaturases and elongases. nih.gov

Enzyme TypeFunction in LC-PUFA Synthesis
Δ6-desaturase Introduces a double bond at the Δ6 position of C18 fatty acids (LA, ALA). nih.gov
Δ6-elongase Elongates C18 PUFAs to C20 PUFAs. oup.com
Δ5-desaturase Introduces a double bond at the Δ5 position of C20 fatty acids to produce ARA and EPA. nih.govoup.com
Δ5-elongase Elongates C20 PUFAs (EPA) to C22 PUFAs (DPA). oup.com
Δ4-desaturase Introduces a double bond at the Δ4 position of C22 PUFAs (DPA) to produce DHA. oup.com

This interactive table summarizes the key enzymes involved in the heterologous production of long-chain polyunsaturated fatty acids.

Production in Transgenic Plants

Oilseed crops are an attractive platform for the sustainable production of LC-PUFAs due to the scalability of agriculture. nih.gov Camelina sativa, an oilseed crop with a high natural content of the precursor ALA, has emerged as a particularly suitable host for this metabolic engineering. nih.govfrontiersin.org

Researchers have successfully engineered Camelina sativa to produce fish oil-like levels of DHA. plos.orgnih.gov In one study, a construct containing seven genes was introduced into camelina to reconstruct the DHA biosynthetic pathway. frontiersin.org This resulted in the accumulation of up to 14% DHA and 12% EPA in the seed oil. nih.govfrontiersin.org The engineered plants showed no negative effects on growth or agronomic traits. frontiersin.org The produced DHA was found to be stable over multiple generations, demonstrating the viability of this land-based production system. plos.orgnih.gov

Another study demonstrated that co-expressing five genes for EPA synthesis in camelina led to an accumulation of up to 31% EPA. nih.govfrontiersin.org By adding a Δ4 desaturase and a Δ5 elongase to this system, the pathway was extended to produce DHA. frontiersin.org These engineered camelina oils, with their high omega-3 content, represent a renewable resource that could reduce pressure on marine fish stocks. nih.govmdpi.com

Table of LC-PUFA Production in Transgenic Camelina sativa

Transgenic Line Key Genes Introduced Max EPA % of Total Fatty Acids Max DHA % of Total Fatty Acids Reference
RRes_EPA 5 genes for EPA synthesis 31% - nih.govfrontiersin.org

This interactive data table presents the levels of EPA and DHA achieved in metabolically engineered Camelina sativa.

Biosynthesis in Microorganisms

Microorganisms, including microalgae and oleaginous yeasts, are primary producers of LC-PUFAs and are well-suited for industrial fermentation. frontiersin.orgnih.gov The marine protist Schizochytrium sp. is a notable natural producer of DHA and is used for commercial production. nih.govpatsnap.com Fermentation processes for Schizochytrium have been optimized to achieve high cell densities and significant DHA yields. google.com For example, through high-density culture, cell dry weights of 120-150 g/L and DHA content of 26-30 g/L have been reported. google.com A mutated strain, Schizochytrium sp. GCD2032, achieved a fatty acid content of 55.71% of biomass, with DHA comprising 61.29% of the total fatty acids. mdpi.comresearchgate.net

The oleaginous yeast Yarrowia lipolytica is another promising host for heterologous production of fatty acids due to its ability to accumulate high levels of lipids. nih.govfrontiersin.org While it naturally produces only C16 and C18 fatty acids, it has been successfully engineered to produce a variety of LC-PUFAs. frontiersin.org By introducing artificial gene clusters encoding PUFA synthases from myxobacteria, strains of Y. lipolytica have been created that produce specific LC-PUFAs, with some achieving DHA levels of 16.8% of total fatty acids. nih.gov

Some marine microorganisms utilize an anaerobic pathway employing a polyketide synthase (PKS)-like enzymatic complex to produce LC-PUFAs, which differs from the more common aerobic desaturase/elongase pathway. oup.comnih.gov

Derivatization Strategies and Analogue Synthesis for Research Applications

For analytical purposes, particularly gas chromatography (GC), fatty acids must be converted into more volatile and less polar derivatives. nih.gov This derivatization process reduces the compound's boiling point and minimizes undesirable interactions with the GC column, leading to better separation and peak shape. youtube.com

A common derivatization technique is esterification, which converts the carboxylic acid group into an ester, typically a fatty acid methyl ester (FAME). restek.com This can be achieved by reacting the fatty acid with a reagent like boron trifluoride in methanol (B129727) (BF₃-methanol). restek.com The reaction is typically performed under mild heating (e.g., 60-100°C) for about an hour. restek.comnih.gov Another method is silylation, where an active hydrogen on the carboxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group using reagents like BSTFA or MSTFA. youtube.comrestek.com

These derivatization methods are crucial for accurately quantifying the fatty acid composition of biological samples. nih.govnih.gov For example, a simplified one-step method combining lipid extraction and methylation with 14% BF₃/methanol allows for the rapid analysis of LC-PUFA content in cultured cells and tissues. nih.gov

The synthesis of fatty acid analogues is important for research into metabolic pathways and the biological roles of these molecules. nih.gov Introducing isotopic labels, such as deuterium (B1214612) (²H) or carbon-14 (B1195169) (¹⁴C), allows scientists to trace the metabolism and incorporation of the fatty acid in biological systems. nih.gov For instance, the synthesis of [1-¹⁴C] eicosa-11,14-dienoic acid was used to investigate alternative biosynthetic pathways for arachidonic acid. nih.gov

Emerging Research Frontiers and Unresolved Questions Regarding 6,9,12,15,18,21 Tetracosahexaenoic Acid

Elucidation of Novel Metabolic Enzymes and Regulatory Mechanisms

The metabolism of 6,9,12,15,18,21-tetracosahexaenoic acid (THA) is intricately linked to the synthesis of DHA. THA is produced from shorter-chain omega-3 fatty acids, such as α-linolenic acid, through a series of elongation and desaturation reactions. caymanchem.comglpbio.com It is then understood to undergo one cycle of peroxisomal β-oxidation to be shortened to DHA (22:6, n-3). caymanchem.com

Research has identified several key enzymatic steps and regulatory points in this pathway. Studies in rat liver and brain astrocytes have been crucial in mapping this process. caymanchem.comhmdb.ca For instance, the conversion of THA to DHA is dependent on peroxisomal β-oxidation, a process involving enzymes like acyl-coenzyme A oxidase 1 (ACOX1). hmdb.canih.gov The significance of this pathway was highlighted in a study using Jurkat T cell leukemia cells, where knockdown of ACOX1 provided mechanistic insight into the conversion process. nih.gov

A fascinating and relatively recent discovery is the bidirectional nature of this pathway. While THA is a well-recognized precursor to DHA, studies involving stable isotope tracers in rats have demonstrated that DHA can also be elongated to form THA. nih.gov This finding suggests a more complex regulatory balance than previously understood, where THA is not merely a transient intermediate but also a product of DHA metabolism. nih.gov

Furthermore, the metabolic story of THA extends beyond its direct conversion to DHA. Research has identified derivatives of THA that are acted upon by other enzyme systems. One such derivative is tetracosahexaenoylethanolamide (THEA), a novel N-acylethanolamide. Studies in knockout mouse models have shown that THEA is likely catabolized by the enzyme fatty acid amide hydrolase (FAAH), which is known for its role in breaking down endocannabinoids like anandamide (B1667382). core.ac.uk This implicates FAAH as a novel regulatory enzyme in the broader metabolic network of THA and its derivatives.

Enzyme/ProcessRole in THA MetabolismKey Findings
Elongation/Desaturation Pathway Synthesis of THA from precursors like linolenic acid. caymanchem.comA series of reactions adds carbon atoms and double bonds to create the 24-carbon structure of THA.
Peroxisomal β-oxidation Conversion of THA to DHA. caymanchem.comhmdb.caA single round of β-oxidation shortens the carbon chain from 24 to 22 carbons. ACOX1 is a key enzyme. nih.gov
Fatty Acid Elongase (ELOVL) Elongation of fatty acids.ELOVL2 is expressed in cells that can synthesize DHA and is involved in the elongation steps leading to THA. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Catabolism of the THA-derivative, THEA. core.ac.ukFAAH, a key enzyme in the endocannabinoid system, breaks down THEA, linking THA metabolism to this signaling network.

This table summarizes key enzymes and metabolic processes involved in the synthesis and conversion of 6,9,12,15,18,21-tetracosahexaenoic acid.

Interplay with Other Lipid Classes and Metabolites in Complex Biological Systems

The biological impact of THA is not confined to its role in the DHA synthesis pathway; it actively interacts with other lipid classes and metabolic systems. In tissues such as murine testis, THA is found incorporated into complex lipids like triglycerides and cholesterol esters, indicating a role in lipid storage and structure beyond that of a simple metabolic intermediate. caymanchem.comglpbio.com

THA and its metabolism also influence major signaling cascades. Like other n-3 PUFAs, THA is believed to interact with the arachidonic acid (AA) cascade. hmdb.ca Research suggests that THA can inhibit the antigen-stimulated production of compounds related to leukotrienes, which are potent inflammatory mediators derived from AA. hmdb.ca This points to a potential anti-inflammatory role for THA, similar to that observed for EPA and DHA. hmdb.ca

One of the most significant areas of emerging research is the link between THA and the endocannabinoid system. This system, which includes cannabinoid receptors and their endogenous lipid ligands, is a crucial regulator of physiological processes. The discovery of tetracosahexaenoylethanolamide (THEA), an N-acylethanolamide derived from THA, provides a direct molecular bridge between the two pathways. core.ac.uk N-acylethanolamides are a class of endocannabinoid-like signaling lipids. core.ac.uk Studies have shown that THEA levels are elevated in the brain during ischemia and in mice genetically engineered to lack the FAAH enzyme, suggesting it is a bioactive metabolite with potential roles in neuronal response to stress. core.ac.uk This interplay is consistent with broader findings that dietary supplementation with n-3 PUFAs can alter the levels of major endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

Advanced In Vitro and Animal Model System Applications for Mechanistic Insights

Progress in understanding THA has been heavily reliant on the application of sophisticated in vitro and animal models that allow for detailed mechanistic investigation.

In Vitro Models: Cell culture systems provide a controlled environment to dissect molecular pathways. Differentiated rat brain astrocytes have been used to study the synthesis of DHA from n-3 PUFA precursors, including THA. caymanchem.com A recent study utilized primary human T lymphocytes and Jurkat T cell leukemia cells to demonstrate that these cells can incorporate exogenous THA and convert it to DHA. nih.gov This study also employed advanced molecular techniques, such as the knockdown of the ACOX1 gene in Jurkat cells, to confirm the role of peroxisomal β-oxidation in the conversion process. nih.gov

Animal Models: Whole-animal studies are essential for understanding metabolism in a complex physiological context. An innovative study in Long-Evans rats used surgically implanted catheters to perform steady-state infusions of a stable isotope-labeled version of THA (²H₅-THA). nih.gov This powerful technique allowed researchers to trace the fate of THA in a living animal, leading to the discovery that DHA can be retro-converted back to THA. nih.gov Additionally, knockout mouse models have been invaluable. The use of FAAH-knockout (FAAH-KO) mice was critical in establishing that the THA-derivative THEA is a substrate for the FAAH enzyme, thereby uncovering a new metabolic pathway. core.ac.uk Other models, such as the C57BL/KsJ-db/db mouse, a model for diabetes, have been used to investigate the metabolism of THA in disease states. wikipedia.org

Development of Enhanced Analytical and Detection Strategies for Understudied VLCPUFAs

A significant barrier to the study of THA and other understudied VLCPUFAs has been the difficulty in their detection and accurate quantification, as they are often present in very low concentrations compared to other fatty acids. ebi.ac.uk The development of more sensitive and specific analytical methods is therefore a crucial frontier.

Gas chromatography (GC) is a cornerstone technique for fatty acid analysis. nih.gov For GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs). The samples are then separated on a capillary column and detected, often by a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), which provides definitive structural information. nih.govnih.govnih.gov High-performance liquid chromatography (HPLC) is another powerful separation technique that can be used, sometimes in conjunction with mass spectrometry (LC-MS), for the analysis of fatty acids without derivatization. nih.gov

However, the low abundance of THA necessitates highly sensitive methods. The advancement of mass spectrometry techniques is key to this endeavor. For example, the characterization of novel THA-derivatives like THEA was made possible through precise LC-MS/MS methods. core.ac.uk Looking forward, more advanced platforms like ion mobility-mass spectrometry may offer enhanced capabilities. This technique separates ions based on their size and shape (collisional cross-section) in addition to their mass-to-charge ratio, providing an extra dimension of separation and identification. Predicted collisional cross-section (CCS) values for THA have been calculated, paving the way for the application of these advanced analytical strategies. uni.lu The continued refinement of these chromatographic and spectrometric methods is essential to fully uncover the distribution and biological roles of THA.

Analytical TechniquePrincipleApplication to THA Analysis
Gas Chromatography (GC) Separates volatile compounds. Requires derivatization of fatty acids to FAMEs. nih.govWidely used for fatty acid profiling; GC-MS confirms the identity of THA. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase. Can be coupled with various detectors. nih.govUsed for purification and analysis, can be coupled to MS for high sensitivity (LC-MS). nih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions, allowing for identification and quantification.Essential for sensitive detection and structural elucidation of THA and its metabolites like THEA. core.ac.uk
Ion Mobility-Mass Spectrometry Separates ions by size and shape (CCS) as well as mass. uni.luAn emerging technique that can improve the separation and identification of complex lipid isomers. uni.lu

This table outlines key analytical methods used for the detection and quantification of 6,9,12,15,18,21-tetracosahexaenoic acid and other very long-chain polyunsaturated fatty acids.

Q & A

Basic Research Questions

Q. How can the structural identity of 6,9,12,15,18,21-Tetracosahexaenoic acid be experimentally confirmed?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques and computational validation. Nuclear Magnetic Resonance (NMR) can resolve the positions of double bonds (Z-configuration) via coupling constants and chemical shifts. Mass spectrometry (MS) verifies the molecular ion peak (m/z 356.27) and fragmentation patterns. Computational tools like ACD/Labs Percepta can predict physicochemical properties (e.g., XlogP = 7.1) for cross-validation with experimental data .

Q. What are the recommended storage conditions and solvent compatibility for this compound?

  • Methodological Answer : The compound is supplied in methyl acetate and should be stored at -20°C to prevent degradation. For solvent exchange, evaporate methyl acetate under nitrogen and reconstitute in inert gas-purged solvents (e.g., ethanol, DMSO). Solubility in these solvents is ~50 mg/mL. Avoid aqueous buffers unless stabilized with antioxidants due to polyunsaturated bond susceptibility to oxidation .

Q. How can researchers determine the purity of 6,9,12,15,18,21-Tetracosahexaenoic acid in synthetic or extracted samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is optimal for separating and quantifying the compound. Gas Chromatography (GC) with flame ionization detection (FID) can also be used, but derivatization (e.g., methyl ester formation) is required. Cross-reference retention times with certified standards and validate via MS .

Advanced Research Questions

Q. What experimental design principles apply to studying the oxidative stability of this polyunsaturated fatty acid?

  • Methodological Answer : Use factorial design to test variables like temperature, oxygen exposure, and antioxidant presence. For example, a 2³ design could evaluate:

  • Factor 1: Temperature (4°C vs. 25°C)
  • Factor 2: Oxygen level (ambient vs. nitrogen-purged)
  • Factor 3: Antioxidant concentration (0% vs. 0.1% BHT)
    Monitor degradation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. Statistical tools like ANOVA identify significant interactions .

Q. How can computational methods elucidate the interaction of this compound with lipid membranes or enzymes?

  • Methodological Answer : Molecular Dynamics (MD) simulations using force fields (e.g., CHARMM36) model membrane insertion dynamics. Density Functional Theory (DFT) calculates electronic properties of double bonds to predict reactivity. Software like Gaussian or GAMESS optimizes geometries, while docking simulations (AutoDock Vina) predict binding affinities to enzymes like lipoxygenases .

Q. How should researchers resolve contradictions in reported solubility or stability data across studies?

  • Methodological Answer : Systematically validate conditions using standardized protocols. For solubility discrepancies:

  • Use Karl Fischer titration to ensure solvent dryness.
  • Employ dynamic light scattering (DLS) to detect colloidal aggregation.
    For stability, compare accelerated aging tests (e.g., 40°C/75% RH for 1 month) with real-time data. Cross-reference with databases like PubChem or ChemSpider for batch-specific anomalies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.